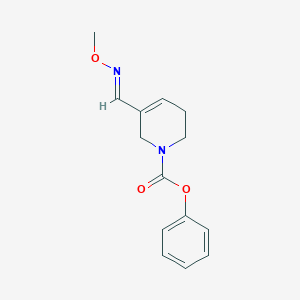
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as PHDMP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHDMP belongs to the class of pyridinecarboxylates, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
生化学的および生理学的効果
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have a wide range of biochemical and physiological effects. The compound has been found to inhibit the activity of HDACs, which can lead to the induction of cell cycle arrest and apoptosis in cancer cells. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. In addition, the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its high yield and purity, which makes it suitable for large-scale synthesis. The compound has also shown promising results in various in vitro and in vivo studies, indicating its potential therapeutic applications. However, one of the limitations of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its potential side effects.
将来の方向性
There are several future directions for the study of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One area of research could focus on the development of novel formulations of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate that improve its solubility and bioavailability. Another area of research could involve the identification of specific molecular targets of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and the development of more potent analogs. In addition, further studies are needed to fully understand the mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its potential side effects. Overall, Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has shown promising results in various studies and has the potential to be developed into a therapeutic agent for the treatment of various diseases.
合成法
The synthesis of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the reaction of 3,6-dihydro-5-formyl-1(2H)-pyridinecarboxylic acid with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with phenyl chloroformate to obtain Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The yield of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is typically high, and the purity can be achieved through recrystallization.
科学的研究の応用
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
121750-63-8 |
|---|---|
製品名 |
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
phenyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-18-15-10-12-6-5-9-16(11-12)14(17)19-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3/b15-10+ |
InChIキー |
GGIGXOXHMJUBPY-XNTDXEJSSA-N |
異性体SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
正規SMILES |
CON=CC1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
その他のCAS番号 |
145071-42-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



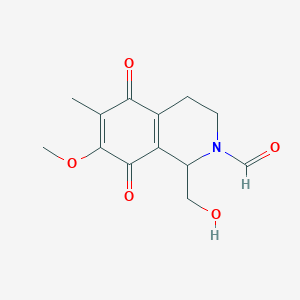
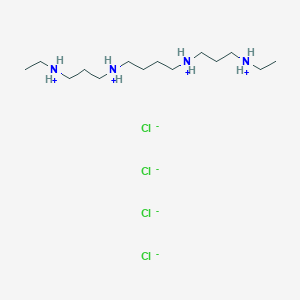
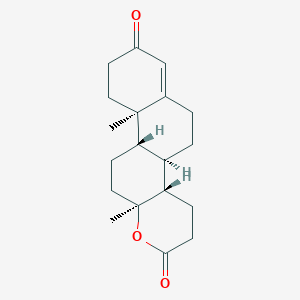

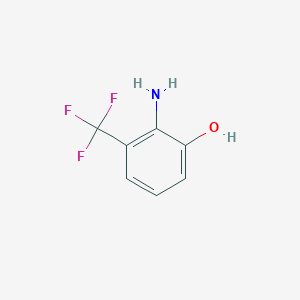
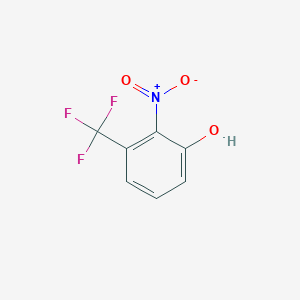

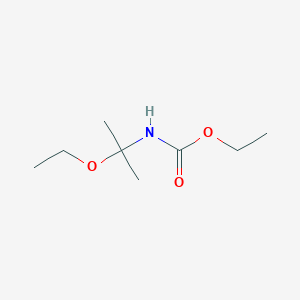
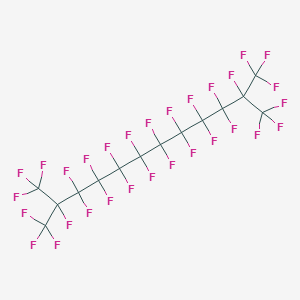
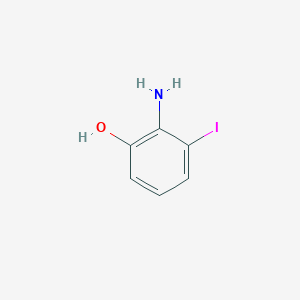
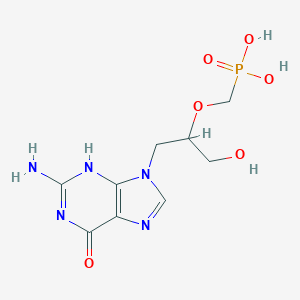
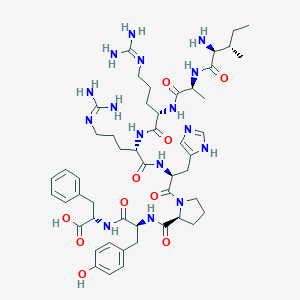
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)